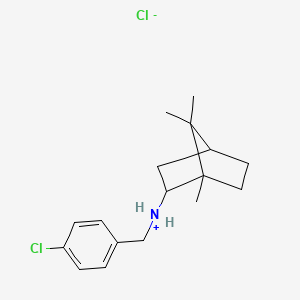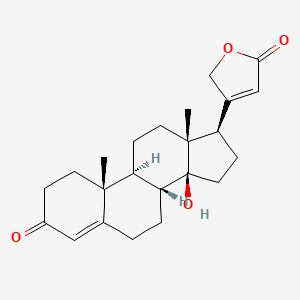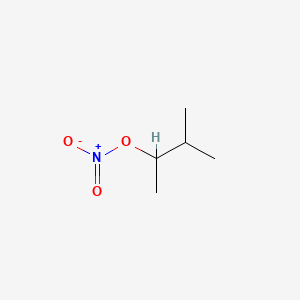
3-methylbutan-2-yl Nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutan-2-yl Nitrate is an organic nitrate compound with the chemical formula C5H11NO3. It is a derivative of nitric acid and is known for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols.
Méthodes De Préparation
3-Methylbutan-2-yl Nitrate can be synthesized through the nitration of 3-methylbutan-2-ol. The process involves the reaction of 3-methylbutan-2-ol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent decomposition and ensure a high yield of the desired nitrate ester .
Analyse Des Réactions Chimiques
3-Methylbutan-2-yl Nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol, 3-methylbutan-2-ol.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
3-Methylbutan-2-yl Nitrate has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols, which impact air quality and climate.
Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.
Environmental Science: Research on its degradation pathways and environmental fate helps in understanding its impact on the environment.
Mécanisme D'action
The mechanism of action of 3-Methylbutan-2-yl Nitrate involves its decomposition to release nitric oxide (NO) and other reactive nitrogen species. These reactive species can participate in various atmospheric reactions, contributing to the formation of secondary organic aerosols and influencing atmospheric chemistry. The molecular targets and pathways involved include reactions with hydroxyl radicals (OH) and other atmospheric oxidants .
Comparaison Avec Des Composés Similaires
3-Methylbutan-2-yl Nitrate can be compared with other organic nitrates such as ethyl nitrate and isopropyl nitrate. While all these compounds share similar functional groups, this compound is unique due to its specific structure, which influences its reactivity and role in atmospheric chemistry. Similar compounds include:
Ethyl Nitrate: C2H5NO3
Isopropyl Nitrate: C3H7NO3
Butyl Nitrate: C4H9NO3.
Propriétés
Numéro CAS |
123041-25-8 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
3-methylbutan-2-yl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3 |
Clé InChI |
OTVLXFGCWJFXJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


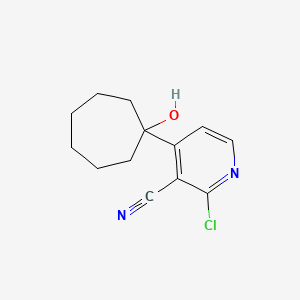
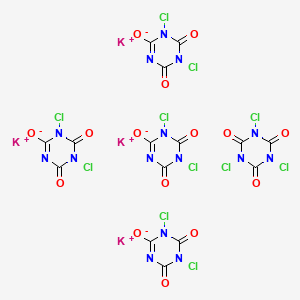
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
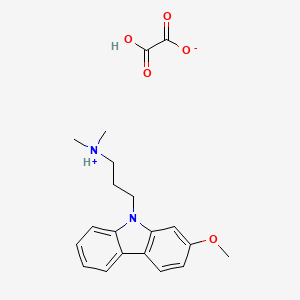


![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
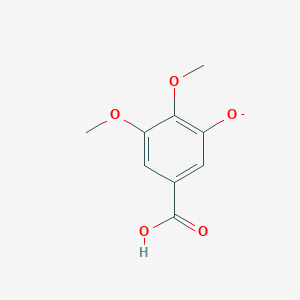
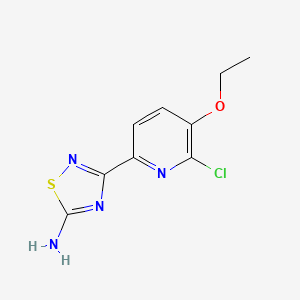
![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)

![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
